molecular formula C17H14FN3O3 B2391993 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920169-38-6

3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2391993
CAS No.: 920169-38-6
M. Wt: 327.315
InChI Key: VFROIWADXKHOPE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a furan ring, and a pyridazinyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.

    Etherification: The pyridazinyl intermediate is then reacted with a furan derivative under basic conditions to form the pyridazinyl ether linkage.

    Amidation: The final step involves the reaction of the pyridazinyl ether intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of fluorinated benzamides with biological macromolecules.

    Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide: Lacks the fluoro group, which may result in different biological activity.

    3-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide: Substitution of the fluoro group with a chloro group can alter the compound’s reactivity and biological properties.

    N-(2-(6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzamide: The presence of a methyl group instead of a fluoro group can affect the compound’s steric and electronic properties.

Uniqueness

The unique combination of a fluoro group, furan ring, and pyridazinyl ether linkage in 3-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide imparts specific chemical and biological properties that distinguish it from similar compounds. The fluoro group, in particular, can enhance binding affinity and metabolic stability, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

3-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-4-1-3-12(11-13)17(22)19-8-10-24-16-7-6-14(20-21-16)15-5-2-9-23-15/h1-7,9,11H,8,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFROIWADXKHOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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